BenchChemオンラインストアへようこそ!

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Medicinal chemistry SAR analysis Physicochemical profiling

N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-46-6) is a synthetic indole derivative with the molecular formula C25H27N3O3 and a molecular weight of 417.51 g/mol. It features a 1H-indole core substituted at the 3-position with an oxalamide moiety bearing N-ethyl-N-phenyl substitution, and at the 1-position with a 2-oxo-2-piperidin-1-ylethyl group.

Molecular Formula C25H27N3O3
Molecular Weight 417.509
CAS No. 872861-46-6
Cat. No. B2673930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
CAS872861-46-6
Molecular FormulaC25H27N3O3
Molecular Weight417.509
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
InChIInChI=1S/C25H27N3O3/c1-2-28(19-11-5-3-6-12-19)25(31)24(30)21-17-27(22-14-8-7-13-20(21)22)18-23(29)26-15-9-4-10-16-26/h3,5-8,11-14,17H,2,4,9-10,15-16,18H2,1H3
InChIKeyORZUJQZAJQHKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-46-6): Procurement-Relevant Chemical Profile


N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-46-6) is a synthetic indole derivative with the molecular formula C25H27N3O3 and a molecular weight of 417.51 g/mol . It features a 1H-indole core substituted at the 3-position with an oxalamide moiety bearing N-ethyl-N-phenyl substitution, and at the 1-position with a 2-oxo-2-piperidin-1-ylethyl group . The compound belongs to a broader class of indole carboxamide derivatives that have been investigated as kinase inhibitors, particularly IKK2 (IκB kinase β) inhibitors, in patents assigned to GlaxoSmithKline [1]. It is commercially available as a research-grade compound with typical purity specifications of ≥95% .

Why N-Ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide Cannot Be Generically Substituted by In-Class Analogs


Compounds within the indole-3-oxalamide-piperidine class share a conserved core but diverge critically at the N-phenylacetamide substitution position, where variations in the N-alkyl group (methyl vs. ethyl vs. phenethyl) and aryl substitution pattern (phenyl vs. 2,6-dimethylphenyl vs. 4-ethylphenyl) dictate molecular recognition properties, lipophilicity (clogP), and hydrogen bond donor/acceptor capacity . For instance, the N-(2,6-dimethylphenyl) analog (CAS 872862-16-3) introduces steric bulk from ortho-methyl groups that restricts rotational freedom of the phenyl ring, altering the conformational ensemble available for target binding . Within the IKK2 inhibitor patent space, systematic variation at the R1 position of the indole carboxamide scaffold demonstrates that even single-atom changes (e.g., methyl to ethyl) produce quantifiable shifts in kinase selectivity profiles [1]. Consequently, substitution with a structurally similar analog without experimental verification risks altering both potency and off-target liability in ways not predictable from scaffold-level SAR alone.

Quantitative Differentiation Evidence: N-Ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide vs. Closest Analogs


N-Ethyl vs. N-Methyl Substitution: Impact on Lipophilicity and Predicted Permeability

The target compound bears an N-ethyl group on the phenylacetamide nitrogen, distinguishing it from the N-methyl analog (CAS 872861-45-5, C24H25N3O3, MW 403.48) . The addition of one methylene unit increases the calculated logP (clogP) and molecular weight, which are critical determinants of passive membrane permeability and non-specific protein binding [1]. While direct measured clogP values for both compounds are not publicly reported, the increase in carbon count (C25 vs. C24) and molecular weight (417.51 vs. 403.48) is quantifiable: ΔMW = +14.03 g/mol, representing a ~3.5% increase . This difference places the ethyl analog in a distinct lipophilicity space that may favor blood-brain barrier penetration or intracellular target engagement relative to the methyl congener, though experimental verification is lacking.

Medicinal chemistry SAR analysis Physicochemical profiling

N-Phenyl vs. N-(2,6-Dimethylphenyl) Substitution: Conformational Restriction and Steric Bulk Differentiation

The target compound incorporates an unsubstituted N-phenyl ring, whereas a closely related analog (N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, CAS 872862-16-3) carries two ortho-methyl substituents on the phenyl ring . Despite sharing the identical molecular formula (C25H27N3O3, MW 417.51), the 2,6-dimethyl substitution introduces significant steric hindrance that restricts rotation about the N-aryl bond, effectively locking the phenyl ring into a near-orthogonal orientation relative to the amide plane [1]. This conformational constraint alters the spatial presentation of pharmacophoric features critical for target binding. The unsubstituted phenyl analog (target compound) retains full rotational freedom, presenting a distinct conformational ensemble to biological targets. Both compounds share the same molecular weight, enabling matched molecular pair analysis where any differential biological activity can be attributed specifically to conformational/steric effects rather than bulk physicochemical property differences [2].

Conformational analysis Molecular recognition Target engagement

Vendor Purity Specification and Availability: Target Compound vs. In-Class Analogs

The target compound (CAS 872861-46-6) is offered at ≥95% purity by Chemenu (Catalog No. CM1011680), with no analytical certificates (e.g., HPLC, NMR) publicly accessible at the time of analysis . In contrast, several structurally related compounds within the same indole-piperidine-acetamide series are available from multiple vendors with varying purity grades and documentation levels. For example, the N-(2-ethoxyphenyl) analog (CAS 872862-01-6) is available from smolecule.com with detailed product characterization . The N-methyl analog (CAS 872861-45-5) similarly shows broader vendor distribution . The target compound's more limited vendor footprint—primarily Chemenu and select screening library suppliers—reflects its status as a specialized research intermediate rather than a widely stocked screening compound. This narrower availability means procurement lead times and minimum order quantities may differ significantly from more commoditized analogs.

Chemical procurement Quality control Vendor comparison

IKK2 Kinase Inhibitor Patent Class Membership and Structural Context

The target compound falls within the generic scope of indole carboxamide derivatives claimed as IKK2 (IKKβ) inhibitors in patents assigned to GlaxoSmithKline (e.g., US 2012/0040958 A1) [1]. These patents describe compounds of Formula (I) wherein the indole core is substituted with carboxamide groups and various R1/R2/R3/R4 substituents. The IKK2 enzyme is a critical regulator of the NF-κB signaling pathway, and its inhibition is therapeutically relevant for inflammatory disorders including rheumatoid arthritis, asthma, and COPD [2]. The compound's structural features—specifically the piperidinylethyl substitution at the indole N1 position and the oxalamide moiety at C3—align with key pharmacophoric elements identified in the patent SAR [3]. While the patent does not explicitly disclose the IC50 of this specific compound against IKK2, the class-level evidence establishes its structural plausibility as an IKK2 probe. Procurement for kinase profiling panels would require de novo experimental determination of selectivity and potency.

Kinase inhibition IKK2/IKKβ NF-κB pathway Inflammation

Recommended Application Scenarios for N-Ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide Based on Evidence


Matched Molecular Pair SAR Studies with N-(2,6-Dimethylphenyl) Analog for Conformational Restriction Analysis

The target compound and its N-(2,6-dimethylphenyl) isosteric analog (CAS 872862-16-3) form an ideal matched molecular pair for isolating the effect of N-aryl conformational restriction on biological activity. Since both compounds share identical molecular formula, molecular weight, and TPSA, any differential activity observed in biochemical or cellular assays can be attributed specifically to steric and conformational differences at the phenyl ring. This application scenario is supported by the structural evidence detailed in Evidence Item 2 of Section 3 [1].

IKK2 Kinase Profiling Panel Inclusion Based on Patent-Derived Pharmacophore Hypothesis

The compound's structural alignment with the GlaxoSmithKline IKK2 inhibitor pharmacophore (indole-3-carboxamide with N1-piperidinylethyl substitution) supports its inclusion in kinase selectivity profiling panels targeting the NF-κB pathway. Researchers investigating IKK2-mediated inflammatory signaling can use this compound as a structurally informed probe, with the understanding that de novo IC50 determination against IKK2 and counter-screening against related kinases (IKKα, TBK1) is required. This scenario is grounded in the patent class evidence discussed in Evidence Item 4 of Section 3 [2].

N-Alkyl Substitution Series for ADME Property Optimization in Lead Discovery

Procurement of the N-ethyl target compound alongside the N-methyl analog (CAS 872861-45-5) enables a systematic assessment of how incremental alkyl chain length at the phenylacetamide nitrogen affects key drug metabolism and pharmacokinetic (DMPK) parameters including metabolic stability in liver microsomes, CYP450 inhibition, and plasma protein binding. The quantifiable physicochemical differences (ΔMW = +14.03 g/mol; ΔC = +1) established in Evidence Item 1 of Section 3 provide a rational starting point for this comparative analysis [3].

Chemical Probe for Indole-Piperidine Hybrid Scaffold Exploration in Academic Screening Libraries

The compound's dual indole-piperidine architecture represents a privileged scaffold combination for academic screening libraries targeting diverse biological endpoints including GPCRs, ion channels, and kinases. Its commercial availability at ≥95% purity from Chemenu (Catalog No. CM1011680) supports its use as a tractable starting point for hit discovery and subsequent medicinal chemistry optimization. Procurement considerations including vendor lead time and minimum order quantity should be factored into study planning, as noted in Evidence Item 3 of Section 3 .

Quote Request

Request a Quote for N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.